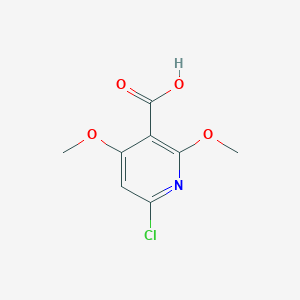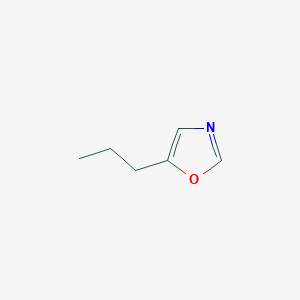
5-Propyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyloxazole is an organic compound belonging to the class of oxazoles, which are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyloxazole typically involves the cyclization of N-propargylamides. One common method is the metal-free cyclization using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source . This process involves intramolecular iodooxygenation, leading to the formation of the oxazole ring.
Industrial Production Methods: In industrial settings, the production of oxazoles, including this compound, often employs magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is efficient and eco-friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Propyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted oxazoles.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can yield a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring.
Scientific Research Applications
5-Propyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Propyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
- 2-Methyl-5-propyloxazole
- 4-Methyl-2-pentyl-5-propyloxazole
Comparison: 5-Propyloxazole is unique due to its specific substitution pattern on the oxazole ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, 2-Methyl-5-propyloxazole has a methyl group at the second position, which can influence its chemical properties and applications .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
5-propyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NO/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3 |
InChI Key |
VZGYSIMBMPYSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
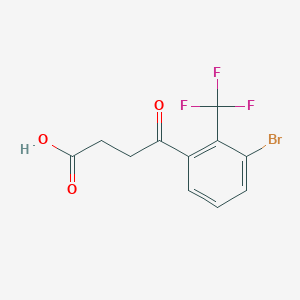
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
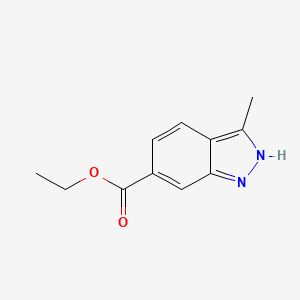
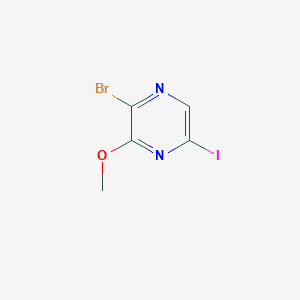
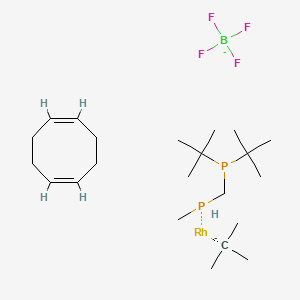
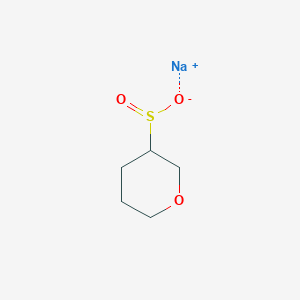
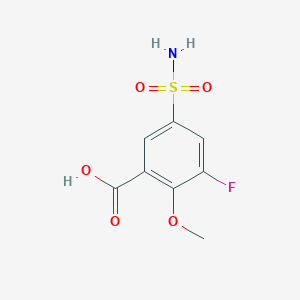

![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)

